4-Oxo-9,11,13-octadecatrienoic acid

説明

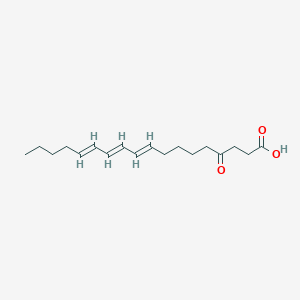

4-Oxo-9,11,13-octadecatrienoic acid (CAS: 623-99-4), also known as licanic acid or couepic acid, is an oxylipin characterized by a conjugated triene system (9Z,11E,13E) and a ketone group at the C4 position . Its molecular formula is C₁₈H₂₈O₃, with a molecular weight of 292.41 g/mol. This compound is naturally found in tung oil (Aleurites fordii), where it contributes to the oil’s oxidative polymerization properties due to its conjugated double bonds and reactive ketone moiety . The compound plays a role in lipid peroxidation pathways, generating secondary metabolites that influence aroma and flavor in food systems, though excessive oxidation can lead to off-flavors .

特性

CAS番号 |

17699-20-6 |

|---|---|

分子式 |

C18H28O3 |

分子量 |

292.4 g/mol |

IUPAC名 |

(9E,11E,13E)-4-oxooctadeca-9,11,13-trienoic acid |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h5-10H,2-4,11-16H2,1H3,(H,20,21)/b6-5+,8-7+,10-9+ |

InChIキー |

DTRGDWOPRCXRET-SUTYWZMXSA-N |

SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

異性体SMILES |

CCCC/C=C/C=C/C=C/CCCCC(=O)CCC(=O)O |

正規SMILES |

CCCCC=CC=CC=CCCCCC(=O)CCC(=O)O |

他のCAS番号 |

623-99-4 |

同義語 |

(9Z,11E,13E)-4-Oxooctadeca-9,11,13-trienoic acid |

製品の起源 |

United States |

準備方法

Selective Oxidation of ALA

Jones Oxidation : Chromium trioxide in acetone selectively oxidizes allylic alcohols to ketones. Starting with 4-hydroxy-9,11,13-octadecatrienoic acid (hypothetical precursor), Jones reagent would yield the 4-oxo derivative. However, the precursor’s synthesis requires regioselective hydroxylation, which remains a challenge.

Swern Oxidation : Using oxalyl chloride and dimethyl sulfide, this method oxidizes alcohols to ketones under mild conditions. If 4-hydroxy-ALA were accessible via microbial hydroxylation (e.g., Bacillus megaterium), Swern oxidation could generate the target compound.

Epoxide Rearrangement

Epoxy-fatty acids undergo acid-catalyzed rearrangement to ketones. For example, 12,13-epoxy-9-octadecenoic acid rearranges to 13-oxo-9,11-ODE under acidic conditions. Applying this to a 4,5-epoxy-9,11,13-octadecatrienoic acid intermediate could yield the 4-oxo derivative. Epoxidation of ALA using meta-chloroperbenzoic acid (mCPBA) followed by BF3·Et2O catalysis may facilitate this transformation.

Chromatographic Purification

-

Solvent Extraction : Homogenize plant material in methanol/water (1:1), partition with ethyl acetate, and evaporate.

-

Silica Gel Chromatography : Elute with chloroform:methanol (30:1) to separate polar oxylipins.

-

Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water) to isolate the target compound .

科学的研究の応用

Tamoxifen methyl iodide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tamoxifen derivatives.

Biology: Studied for its effects on cellular processes and its potential as a tool for modulating estrogen receptor activity.

Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in overcoming tamoxifen resistance.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

作用機序

タモキシフェンメチルヨージドは、エストロゲン受容体に結合することにより効果を発揮し、エストロゲンの結合を阻害します。この競合的阻害により、腫瘍増殖因子アルファとインスリン様成長因子1が減少する一方で、性ホルモン結合グロブリンが増加します。 これらの変化は、エストロゲン依存性細胞増殖と腫瘍増殖の阻害をもたらします .

類似化合物:

タモキシフェン: 乳がん治療で広く使用されている親化合物。

4-ヒドロキシタモキシフェン: 強い抗エストロゲン作用を持つタモキシフェンの強力な代謝物。

エンドキシフェン: タモキシフェンの別の活性代謝物であり、乳がん治療の有効性で知られています。

独自性: タモキシフェンメチルヨージドは、メチル化構造により、親化合物やその他の代謝物と比較して、異なる薬物動態的および薬力学的特性を有している可能性があります。この独自性は、新しい治療戦略の研究とタモキシフェン耐性のメカニズムの理解にとって貴重な化合物となっています。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparisons

Research Findings and Implications

- Lipid Peroxidation: 4-Oxo-9,11,13-octadecatrienoic acid is a marker of advanced lipid oxidation in meat products, with Log2FC values exceeding 6.50 in ripened samples . Its decomposition products (e.g., aldehydes) correlate with sensory quality degradation, necessitating controlled oxidation in food processing.

- Phytochemical Diversity: Hydroxy-oxo derivatives identified in Achyranthes aspera (e.g., 14-hydroxy-9-oxo-11,13,15-octadecatrienoic acid) demonstrate structural diversity in plant oxylipins, suggesting evolutionary adaptations for stress response .

- Analytical Challenges: LC-MS/MS studies reveal that ketone-containing fatty acids require specialized chromatographic conditions for separation, as seen in the resolution of 4-oxo-retinoic acid isomers .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of 4-Oxo-9,11,13-octadecatrienoic acid?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₁₈H₂₆O₃) and nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis. For NMR, focus on ¹H and ¹³C spectra to identify carbonyl (4-Oxo) and conjugated triene (9,11,13) groups. Compare data with ChemSpider or NIST databases for validation .

- Key Considerations : Ensure solvent purity (e.g., deuterated chloroform) and calibrate instruments using certified reference standards. Cross-validate with infrared (IR) spectroscopy to confirm functional groups like ketones.

Q. How can synthetic routes for this compound be optimized for reproducibility?

- Methodological Answer : Employ controlled oxidation of linolenic acid derivatives using catalysts like selenium dioxide (SeO₂) or enzymatic methods (e.g., lipoxygenase). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., temperature, pH) to minimize side products. Purify via column chromatography with silica gel and validate purity using HPLC .

- Data Contradiction Note : Some studies report variability in oxidation efficiency depending on substrate stereochemistry. Address this by standardizing precursor purity and reaction time .

Advanced Research Questions

Q. How can experimental designs be structured to investigate the role of this compound in oxidative stress pathways?

- Methodological Answer :

- In vitro : Use cell cultures (e.g., macrophages) treated with the compound at varying concentrations (1–100 µM). Measure reactive oxygen species (ROS) via fluorometric assays (e.g., DCFH-DA) and correlate with lipid peroxidation markers (e.g., malondialdehyde). Include controls with antioxidants (e.g., vitamin E) .

- In vivo : Apply a factorial design (e.g., 2×3) to test dietary supplementation in model organisms. Analyze tissue-specific fatty acid profiles via gas chromatography (GC-FID) following AOAC protocols .

- Standardization : Adopt protocols from intertidal biofilm studies, ensuring consistent sampling intervals and storage conditions (−80°C for lipid stability) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Triangulation : Combine quantitative (e.g., LC-MS/MS quantification) and qualitative (e.g., transcriptomic analysis) data to assess dose-dependent effects. Validate findings across multiple cell lines or animal models .

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay type (e.g., ELISA vs. Western blot) and compound purity (>95% by HPLC). Highlight discrepancies in oxidation state or isomerization during storage .

Methodological Frameworks

Q. How to design a robust protocol for assessing this compound in ecological samples?

- Stepwise Approach :

Extraction : Use Folch method (chloroform:methanol 2:1) with BHT to prevent auto-oxidation.

Derivatization : Convert fatty acids to methyl esters (FAMEs) via BF₃-methanol.

Analysis : Quantify via GC-MS with a polar capillary column (e.g., DB-23). Reference NIST libraries for peak identification .

- Quality Control : Include internal standards (e.g., heptadecanoic acid) and replicate analyses to ensure CV < 5% .

Data Analysis and Reporting

Q. What statistical methods are appropriate for fatty acid composition studies involving this compound?

- Recommended Workflow :

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish compositional differences between treatment groups.

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for pairwise comparisons in factorial designs (e.g., fattening systems × breeds) .

Table: Key Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。